Cas no 223512-55-8 ([4-(Aminomethyl)-3,5-dimethylphenyl]methanol)
[4-(Aminomethyl)-3,5-dimethylphenyl]methanol Chemical and Physical Properties
Names and Identifiers
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- [4-(aminomethyl)-3,5-dimethylphenyl]methanol
- (4-(aminomethyl)-3,5-dimethylphenyl)methanol
- 4-aminomethyl-3,5-dimethylbenzyl alcohol
- [4-(Aminomethyl)-3,5-dimethylphenyl]methanol
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- Inchi: 1S/C10H15NO/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4,12H,5-6,11H2,1-2H3
- InChI Key: GCAPTLCHEBIWGU-UHFFFAOYSA-N
- SMILES: OCC1C=C(C)C(CN)=C(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 126
- XLogP3: 0.6
- Topological Polar Surface Area: 46.2
[4-(Aminomethyl)-3,5-dimethylphenyl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-393256-0.05g |
[4-(aminomethyl)-3,5-dimethylphenyl]methanol |
223512-55-8 | 95% | 0.05g |
$549.0 | 2023-03-02 | |
| Enamine | EN300-393256-0.1g |
[4-(aminomethyl)-3,5-dimethylphenyl]methanol |
223512-55-8 | 95% | 0.1g |
$717.0 | 2023-03-02 | |
| Enamine | EN300-393256-0.25g |
[4-(aminomethyl)-3,5-dimethylphenyl]methanol |
223512-55-8 | 95% | 0.25g |
$1023.0 | 2023-03-02 | |
| Enamine | EN300-393256-0.5g |
[4-(aminomethyl)-3,5-dimethylphenyl]methanol |
223512-55-8 | 95% | 0.5g |
$1613.0 | 2023-03-02 | |
| Enamine | EN300-393256-1.0g |
[4-(aminomethyl)-3,5-dimethylphenyl]methanol |
223512-55-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-393256-2.5g |
[4-(aminomethyl)-3,5-dimethylphenyl]methanol |
223512-55-8 | 95% | 2.5g |
$4052.0 | 2023-03-02 | |
| Enamine | EN300-393256-5.0g |
[4-(aminomethyl)-3,5-dimethylphenyl]methanol |
223512-55-8 | 95% | 5.0g |
$5995.0 | 2023-03-02 | |
| Enamine | EN300-393256-10.0g |
[4-(aminomethyl)-3,5-dimethylphenyl]methanol |
223512-55-8 | 95% | 10.0g |
$8889.0 | 2023-03-02 | |
| 1PlusChem | 1P01BJ5P-50mg |
(4-(aminomethyl)-3,5-dimethylphenyl)methanol |
223512-55-8 | 95% | 50mg |
$645.00 | 2025-03-19 | |
| 1PlusChem | 1P01BJ5P-100mg |
(4-(aminomethyl)-3,5-dimethylphenyl)methanol |
223512-55-8 | 95% | 100mg |
$832.00 | 2025-03-19 |
[4-(Aminomethyl)-3,5-dimethylphenyl]methanol Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on [4-(Aminomethyl)-3,5-dimethylphenyl]methanol
Professional Introduction to [4-(Aminomethyl)-3,5-dimethylphenyl]methanol (CAS No. 223512-55-8)
[4-(Aminomethyl)-3,5-dimethylphenyl]methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 223512-55-8, features a unique structural framework that makes it a promising candidate for various biochemical applications. The presence of both an aminomethyl group and a phenolic moiety in its molecular structure endows it with distinctive chemical properties that are highly relevant to modern drug discovery and therapeutic development.
The compound's molecular formula, C10H15NO, reflects its composition and suggests potential roles in the synthesis of more complex molecules. The 3,5-dimethylphenyl substituent contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis. Recent advancements in medicinal chemistry have highlighted the importance of such structurally diverse compounds in developing novel therapeutic agents.
In the realm of pharmaceutical research, [4-(Aminomethyl)-3,5-dimethylphenyl]methanol has been explored for its potential biological activity. Studies have indicated that the compound may exhibit properties relevant to neuroprotective and anti-inflammatory mechanisms. The aminomethyl group, in particular, is known to facilitate hydrogen bonding and interactions with biological targets, which is crucial for drug efficacy. Furthermore, the phenolic moiety can participate in redox reactions, making it a candidate for antioxidant-based therapies.
The synthesis of [4-(Aminomethyl)-3,5-dimethylphenyl]methanol involves multi-step organic reactions that require precise control over reaction conditions. Researchers have leveraged modern catalytic techniques to optimize the yield and purity of this compound. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the desired functional groups efficiently. These synthetic methodologies align with the broader trend toward sustainable and scalable production processes in pharmaceutical chemistry.
Recent clinical trials have begun to investigate the pharmacokinetic profile of derivatives of [4-(Aminomethyl)-3,5-dimethylphenyl]methanol. Preliminary data suggest that the compound exhibits favorable solubility and metabolic stability, which are critical factors for drug bioavailability. Additionally, its structural flexibility allows for modifications that could enhance target specificity and reduce side effects. Such findings are particularly encouraging given the growing demand for personalized medicine approaches.
The role of computational chemistry in understanding the behavior of [4-(Aminomethyl)-3,5-dimethylphenyl]methanol cannot be overstated. Advanced molecular modeling techniques have enabled researchers to predict interactions between this compound and biological receptors with high accuracy. These simulations have guided the design of more effective derivatives by identifying key structural features that enhance binding affinity. The integration of experimental data with computational insights has become a cornerstone of modern drug discovery.
In conclusion, [4-(Aminomethyl)-3,5-dimethylphenyl]methanol (CAS No. 223512-55-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes and promising biological activities make it a valuable asset in the development of new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing complex medical challenges.
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